molecular formula C11H15NO B8766771 N,N,2,3-tetramethylbenzamide

N,N,2,3-tetramethylbenzamide

Cat. No.: B8766771
M. Wt: 177.24 g/mol
InChI Key: KJFNIMLMIUNQSJ-UHFFFAOYSA-N
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Description

N,N,2,3-Tetramethylbenzamide (C₁₁H₁₅NO) is a tertiary benzamide derivative characterized by two methyl groups on the amide nitrogen and additional methyl substituents at the 2- and 3-positions of the benzene ring (SMILES: c1(cccc(C(=O)N(C)C)c1C)C) . Its synthesis involves selective deprotonation and alkylation of dimethylbenzamide precursors, as demonstrated in the preparation of 3-arylisoquinolin-1-ones via reactions with benzonitriles . The compound’s methyl substituents confer steric and electronic effects that influence its reactivity, particularly in directing C–H functionalization reactions .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N,N,2,3-tetramethylbenzamide

InChI

InChI=1S/C11H15NO/c1-8-6-5-7-10(9(8)2)11(13)12(3)4/h5-7H,1-4H3

InChI Key

KJFNIMLMIUNQSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Features a hydroxyl-containing N,O-bidentate directing group instead of N,N-dimethyl groups.
  • Reactivity : The hydroxyl group enables coordination with transition metals, making it suitable for metal-catalyzed C–H bond activation, unlike N,N,2,3-tetramethylbenzamide, which lacks such a polar functional group .
  • Applications : Preferred in catalytic reactions requiring directing groups for regioselective functionalization .

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide

  • Structure : Incorporates a dihydrothiazole ring with methoxyphenyl and phenyl substituents.
  • Electronic Effects : The sulfur atom in the thiazole ring introduces electron-withdrawing effects, contrasting with the electron-donating methyl groups in this compound.
  • Applications : Used in crystallographic studies due to its rigid heterocyclic framework, whereas this compound serves as a flexible substrate for carbanion-mediated synthesis .

2,6-Dichloro-N,N-dimethylbenzamide (3h)

  • Structure : Chlorine atoms at the 2- and 6-positions replace methyl groups.
  • Electronic Properties : Chlorine’s electron-withdrawing nature increases the electrophilicity of the carbonyl group, enhancing reactivity toward nucleophilic attack compared to the methylated analogue .
  • Applications : Utilized in agrochemicals for its enhanced stability and bioactivity, whereas this compound is tailored for synthetic organic chemistry .

N’-(2,3-Dimethylphenyl)-N,N-dimethylimidoformamide

  • Structure : Contains an imidoformamide group (N=CN(C)C) instead of a traditional amide.
  • Steric Effects : The planar imidoformamide group reduces steric hindrance near the benzene ring, enabling faster aromatic substitution compared to the bulkier this compound .
  • Applications : Explored in coordination chemistry for ligand design, contrasting with the carbanion reactivity of this compound .

3,5-Bis(trifluoromethyl)benzamide Derivatives

  • Structure : Trifluoromethyl groups at the 3- and 5-positions.
  • Electronic Effects : Strong electron-withdrawing trifluoromethyl groups significantly lower the electron density of the aromatic ring, making these derivatives more reactive in electrophilic substitutions than methyl-substituted analogues .
  • Applications : Common in pharmaceuticals for metabolic stability, whereas this compound is used in heterocycle synthesis .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Functional Group Key Reactivity/Applications Reference
This compound 2-,3-CH₃; N,N-(CH₃)₂ Amide Carbanion-mediated synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(2-hydroxy-1,1-dimethylethyl) Amide with hydroxyl Metal-catalyzed C–H activation
2,6-Dichloro-N,N-dimethylbenzamide 2-,6-Cl; N,N-(CH₃)₂ Amide Nucleophilic substitution reactions
N’-(2,3-Dimethylphenyl)-N,N-dimethylimidoformamide N=CN(C)C; 2-,3-CH₃ Imidoformamide Ligand design in coordination chemistry
3,5-Bis(trifluoromethyl)benzamide 3-,5-CF₃; N,N-(CH₃)₂ Amide Pharmaceutical intermediates

Research Findings and Insights

  • Steric Effects : The 2- and 3-methyl groups in this compound impose steric constraints, limiting reactivity at the 4-position but enabling selective deprotonation at the 2-CH₃ group for alkylation .
  • Electronic Tuning : Methyl groups donate electron density to the aromatic ring, enhancing stability of intermediates in carbanion reactions, whereas electron-withdrawing groups (e.g., Cl, CF₃) in analogues increase electrophilicity .
  • Synthetic Utility: this compound’s modular structure allows for regioselective functionalization, making it a versatile precursor for isoquinolinones and related heterocycles .

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